Entacapone

Description

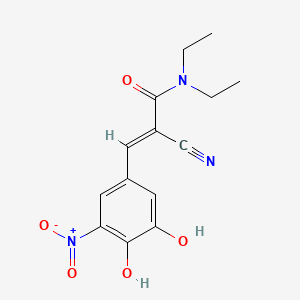

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046439 | |

| Record name | Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Entacapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetic acid + hydrochloric acid | |

CAS No. |

130929-57-6 | |

| Record name | Entacapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130929-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entacapone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130929576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entacapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTACAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4975G9NM6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENTACAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entacapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-163 °C | |

| Record name | ENTACAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Entacapone: A Comprehensive Technical Guide to its Crystalline Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct to levodopa/carbidopa therapy for the treatment of Parkinson's disease. The efficacy and stability of a solid dosage form are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API), with the crystalline structure being of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact crucial parameters such as solubility, dissolution rate, bioavailability, and stability. This technical guide provides an in-depth exploration of the crystal structure and polymorphism of this compound, offering a critical resource for researchers, scientists, and professionals involved in its development and formulation.

This compound Polymorphs: An Overview

To date, several polymorphic forms of this compound have been identified and characterized, designated as Forms I, II, III, IV, A, D, C, E, and a series of forms denoted by Greek letters (α, β, γ, δ). Form A is widely recognized as the thermodynamically stable form under ambient conditions.[1][2] The existence of these multiple crystalline forms necessitates a thorough understanding of their individual properties and interconversion potential to ensure the consistent quality and therapeutic performance of the final drug product.

Data Presentation: Crystallographic and Physicochemical Properties

The following tables summarize the key quantitative data for the known polymorphic forms of this compound, facilitating a clear comparison of their structural and thermal characteristics.

Table 1: Crystallographic Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | CCDC Number |

| Form I | Triclinic | P-1 | 7.973(3) | 9.003(3) | 11.009(4) | 88.35(3) | 81.36(3) | 74.08(3) | 748.8(5) | 2 | 2074791 |

| Form II | Orthorhombic | P2₁2₁2₁ | 10.435(3) | 12.378(4) | 22.844(7) | 90 | 90 | 90 | 2950.4(16) | 8 | 2074821 |

| Form III | Monoclinic | P2₁/c | 11.989(4) | 8.847(3) | 14.120(5) | 90 | 108.97(3) | 90 | 1417.3(8) | 4 | 2074862 |

| Form IV | - | - | - | - | - | - | - | - | - | - | 2095588 |

| Form A | Triclinic | P-1 | 7.973 | 9.003 | 11.009 | 88.35 | 81.36 | 74.08 | 748.8 | 2 | OFAZUQ |

| Form D | Orthorhombic | Pna2₁ | 22.844 | 12.378 | 10.435 | 90 | 90 | 90 | 2950.4 | 8 | - |

Table 2: Thermal Properties of this compound Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Thermal Events |

| Form I | ~163 | - | Thermodynamically stable form |

| Form II | - | - | Monotropically related to Form I[1] |

| Form III | - | - | Enantiotropically related to Form I[1] |

| Form IV | - | - | Enantiotropically related to Form I[1] |

| Free this compound | 163.6 | - | Sharp endothermic peak[4] |

Experimental Protocols

The characterization of this compound polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Powder X-ray Diffraction (PXRD)

-

Objective: To identify the crystalline form and assess the polymorphic purity of this compound samples.

-

Instrumentation: A high-resolution powder X-ray diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å).

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder, ensuring a flat and even surface.

-

Data Collection:

-

Scan Range (2θ): Typically 5° to 40°.

-

Scan Speed: 1°/min.

-

Step Size: 0.02°.

-

-

Data Analysis: The resulting diffraction pattern is compared with reference patterns of known polymorphs. The presence of unique peaks at specific 2θ angles allows for the identification of the polymorphic form(s) present in the sample.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal properties of this compound polymorphs, including melting point, enthalpy of fusion, and to study phase transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Approximately 2-5 mg of the this compound sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Data Collection:

-

Heating Rate: A standard heating rate of 10 °C/min is commonly used.

-

Temperature Range: Typically from ambient temperature to a temperature above the melting point of all forms (e.g., 25 °C to 200 °C).

-

Atmosphere: A constant purge of dry nitrogen gas (e.g., 50 mL/min) is maintained to provide an inert atmosphere.

-

-

Data Analysis: The DSC thermogram reveals endothermic events (melting) and exothermic events (crystallization or degradation). The peak temperature of the endotherm corresponds to the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To obtain a vibrational spectrum of this compound polymorphs for identification and to study intermolecular interactions.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Data Collection:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The FTIR spectrum provides a unique "fingerprint" for each polymorph based on the vibrational modes of its functional groups. Differences in peak positions, shapes, and intensities can be used to differentiate between polymorphs.

Raman Spectroscopy

-

Objective: To obtain a vibrational spectrum complementary to FTIR for the characterization of this compound polymorphs.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source.

-

Sample Preparation: A small amount of the powder sample is placed on a microscope slide or in a suitable container.

-

Data Collection:

-

Excitation Wavelength: Common laser wavelengths include 532 nm, 785 nm, or 1064 nm. The choice depends on the sample's fluorescence properties. For many organic compounds, a 785 nm laser provides a good balance between signal intensity and fluorescence mitigation.[7][8]

-

Laser Power: The laser power is optimized to obtain a good signal without causing thermal degradation of the sample.

-

Spectral Range: Typically covering the fingerprint region (e.g., 200 to 2000 cm⁻¹).

-

-

Data Analysis: Similar to FTIR, the Raman spectrum provides a characteristic fingerprint for each polymorph. Specific vibrational modes, such as those associated with the cyano group or the aromatic rings, can be particularly informative.

Mandatory Visualizations

This compound's Mechanism of Action: COMT Inhibition Pathway

This compound exerts its therapeutic effect by inhibiting the Catechol-O-methyltransferase (COMT) enzyme, which is responsible for the peripheral breakdown of levodopa.[9][10] By blocking this metabolic pathway, this compound increases the bioavailability and prolongs the plasma half-life of levodopa, allowing a greater amount to reach the brain where it is converted to dopamine.

Experimental Workflow for Polymorph Screening and Characterization

The discovery and characterization of new polymorphic forms is a critical step in drug development. A systematic workflow ensures a comprehensive evaluation of the solid-state landscape of an API.[11]

Conclusion

The polymorphic landscape of this compound is complex, with multiple crystalline forms exhibiting distinct structural and thermal properties. A thorough understanding and meticulous control of the solid form are imperative for the development of a safe, effective, and stable drug product. This technical guide has provided a comprehensive overview of the known polymorphs of this compound, detailed experimental protocols for their characterization, and visual representations of its mechanism of action and the workflow for polymorph screening. This information serves as a valuable resource for scientists and researchers, enabling informed decisions in the formulation and manufacturing of this compound-containing pharmaceuticals. The continued investigation into the properties and interrelationships of this compound's polymorphs will further contribute to the optimization of this important therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2005063695A1 - Novel crystalline forms of this compound, and production thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Choosing the Most Suitable Laser Wavelength For Your Raman Application | Metrohm [metrohm.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Synthesis and purification of Entacapone for research use

An In-Depth Technical Guide to the Synthesis and Purification of Entacapone for Research Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1][2] It is administered with levodopa and carbidopa to increase the bioavailability of levodopa and prolong its therapeutic effects.[3][4] For research purposes, obtaining high-purity this compound is critical for reliable and reproducible results. This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of this compound, tailored for a laboratory setting. Detailed experimental protocols and quantitative data are presented to facilitate practical application.

Synthesis of this compound

The most prevalent and well-documented method for synthesizing this compound is through a Knoevenagel condensation reaction.[5][6] This reaction involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with 2-cyano-N,N-diethylacetamide.[5] The synthesis primarily yields the therapeutically active (E)-isomer, also known as the trans-isomer, but a certain percentage of the (Z)-isomer (cis-isomer) is also formed as an impurity.[5][6]

General Synthesis Workflow

The synthesis can be visualized as a two-step logical flow from starting materials to the crude product, which then requires purification.

Caption: Knoevenagel condensation workflow for this compound synthesis.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from publicly available synthesis procedures.[6][7]

Materials:

-

3,4-dihydroxy-5-nitrobenzaldehyde

-

N,N-diethylcyanoacetamide

-

Toluene

-

Piperidine (catalyst)

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, charge 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq) and N,N-diethylcyanoacetamide (0.9-1.1 eq) into toluene (approx. 10 volumes).

-

Add a catalytic amount of piperidine (approx. 0.05 eq).

-

Heat the reaction mixture to reflux (approximately 110-120°C) and collect the water azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to 25-30°C.

-

Add glacial acetic acid (approx. 2 volumes) to the reaction mixture.

-

Stir the mixture, and the crude product will precipitate.

-

Filter the solid product and wash the filter cake sequentially with toluene and water.

-

Dry the crude this compound under vacuum at 50-55°C. The product will be a mixture of (E) and (Z) isomers.[6]

Summary of Synthesis Data

The yield and isomeric purity of the crude product can vary based on the specific reaction conditions.

| Solvent System | Catalyst | Yield | (E)-Isomer Purity (HPLC) | (Z)-Isomer Content (HPLC) | Reference |

| Toluene | Piperidine | ~55% | 99.02% | 0.12% | [6] |

| Toluene / Cyclohexane | Piperidine | ~75% | 99.42% | 0.10% | [6] |

| Anhydrous Ethanol | Piperidine Acetate | 73% | 70-80% | 20-30% | [6][8] |

Purification of this compound

Purification is a critical step to isolate the desired (E)-Entacapone from the (Z)-isomer and other process-related impurities. The most effective method for purification on a research scale is crystallization. The choice of solvent system is crucial as it influences not only the purity and yield but also the resulting polymorphic form of the final product.[5] this compound is known to exist in several polymorphic forms, with Form A being a thermodynamically stable form.[9]

Purification Workflow

The purification process involves dissolving the crude product in a suitable solvent system, followed by controlled crystallization to isolate the pure (E)-isomer.

Caption: General workflow for the purification of this compound by crystallization.

Experimental Protocol: Purification by Crystallization

The following protocols describe crystallization using two different solvent systems.

Protocol 1: Toluene/Acetone System [5][10]

-

Suspend crude this compound (1.0 g) in toluene (approx. 5 mL).

-

Add acetone (e.g., 2.5 mL, for a toluene/acetone ratio of 5:2.5) to the suspension.

-

Heat the mixture until the this compound is completely dissolved.

-

If required, an activated carbon treatment can be performed at this stage to remove colored impurities, followed by hot filtration.

-

Distill off a portion of the acetone until the internal temperature reaches 75-80°C.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture to 0-5°C and stir for several hours.

-

Filter the precipitated solid, wash with a cold mixture of toluene/acetone, and dry under vacuum at approximately 45°C.

Protocol 2: Toluene/Ethanol System [5][10]

-

Suspend crude this compound (1.0 g) in a 1:1 mixture of toluene and ethanol (e.g., 5 mL of each).

-

Heat the mixture to reflux until complete dissolution is achieved.

-

Allow the solution to cool slowly to room temperature.

-

Cool further to 0-5°C and stir for an extended period (e.g., 24 hours).

-

Filter the solid, wash with a cold 1:1 mixture of toluene/ethanol, and dry.

Summary of Purification Data

The effectiveness of purification is measured by the final purity and the recovery yield.

| Solvent System | Initial Purity (Crude) | Final Purity (HPLC) | (Z)-Isomer Content (Final) | Yield | Reference |

| Toluene / Acetone | 97.4% | > 99.8% | < 0.02% (Not Detected) | 84% | [10] |

| Toluene / Ethanol | 97.4% | 99.2% | 0.10% | 88% | [5][10] |

| Toluene | 96.8% | 99.4% | 0.10% | 38% | [5][10] |

Analytical Characterization: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of this compound and quantifying the (E) and (Z) isomers, as well as other related impurities.

Experimental Protocol: RP-HPLC Method

This is an example of a validated HPLC method for this compound analysis.[1][2]

Instrumentation:

-

HPLC system with UV-Visible detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: Prepare a phosphate buffer (e.g., 1.361 g potassium di-hydrogen phosphate and 1.742 g of di-potassium phosphate in 1.0 L water) and adjust the pH to 2.5 with orthophosphoric acid.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Elution: Use a gradient elution program.

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.[11]

-

Injection Volume: 10 µL.[11]

Sample Preparation:

-

Standard Solution: Accurately weigh about 25 mg of this compound working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).[1]

-

Sample Solution: Prepare a solution of the synthesized this compound at a similar concentration to the standard solution.

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

The retention time for this compound is typically around 5-12 minutes, depending on the specific method.[1][11]

-

Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Summary of HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | X-Terra Phenyl (250x4.6 mm), 5µm | C18 (250x4.6 mm), 5µm |

| Mobile Phase | A: Phosphate buffer (pH 2.1) B: Methanol:THF (48:2) Ratio: 45:55 (A:B) | A: Phosphate buffer (pH 2.5) B: Acetonitrile (Gradient) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min |

| Detection | UV at 300 nm | UV at 210 nm |

| Retention Time | ~5.4 min | - |

| Reference | [1] | [2] |

Mechanism of Action

This compound functions by inhibiting the Catechol-O-Methyltransferase (COMT) enzyme. In Parkinson's patients treated with Levodopa, a significant portion of the Levodopa is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD), which reduces the amount of Levodopa that can cross the blood-brain barrier to be converted into dopamine.[3] By inhibiting COMT, this compound increases the plasma half-life of Levodopa, leading to more sustained plasma levels and increased availability to the central nervous system.[4]

Caption: this compound's mechanism of action in Levodopa metabolism.

Conclusion

The synthesis of this compound via Knoevenagel condensation is a robust and accessible method for research laboratories. However, careful control of the subsequent purification by crystallization is paramount to achieving the high purity required for scientific investigation. The choice of crystallization solvent directly impacts yield, isomeric purity, and the final polymorphic form. The analytical methods outlined, particularly RP-HPLC, are essential for the rigorous characterization of the synthesized material, ensuring the quality and reliability of research outcomes.

References

- 1. ijarmps.org [ijarmps.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Method for the purification of this compound - Patent 2251323 [data.epo.org]

- 6. US20100234632A1 - process for the preparation of this compound - Google Patents [patents.google.com]

- 7. "A Process For The Preparation Of Z & E Isomers Of this compound" [quickcompany.in]

- 8. An Improved Process For The Preparation Of this compound [quickcompany.in]

- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 10. EP2251323A1 - Method for the purification of this compound - Google Patents [patents.google.com]

- 11. saspublishers.com [saspublishers.com]

An In-Depth Technical Guide to the Degradation Products and Pathways of Entacapone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and pathways of entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. Understanding the stability of this compound and the formation of its degradation products is critical for ensuring drug quality, safety, and efficacy. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and presents quantitative data in a structured format for easy comparison.

Introduction to this compound Stability

This compound, chemically known as (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, is susceptible to degradation under various stress conditions, including exposure to light, acid, base, and oxidative agents. Forced degradation studies are essential to identify potential degradants that could form during manufacturing, storage, and administration. The primary degradation pathway identified for this compound is isomerization, particularly under photolytic conditions.

Known Degradation Products of this compound

Several degradation products and impurities of this compound have been identified. The most consistently reported degradation product is the (Z)-isomer of this compound. Other identified substances are often referred to as process-related impurities, but some may also be formed through degradation.

Table 1: Identified Degradation Products and Impurities of this compound

| Name | IUPAC Name | Origin |

| (Z)-Entacapone | (2Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | Photodegradation, Metabolism[1][2] |

| Impurity A | 3,4-dihydroxy-5-nitrobenzaldehyde | Process-related/Degradation |

| Impurity C | (2E)-2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | Process-related/Degradation |

| Impurity D | N,N-diethyl-2-cyanoacetamide | Process-related/Degradation |

| Impurity E | 3,4-dihydroxy-5-nitrobenzoic acid | Process-related/Degradation |

| Impurity F | 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | Process-related/Degradation |

| "Stage IV" Impurity | 1-[2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-1-oxo-2-propenyl]piperidine | Process-related/Degradation |

Degradation Pathways and Mechanisms

This compound degrades through several pathways, with isomerization being the most prominent. Hydrolytic and oxidative pathways also contribute to its degradation profile.

Photodegradation Pathway: E/Z Isomerization

Exposure to ultraviolet light is a significant factor in the degradation of this compound. The primary photodegradation pathway involves the isomerization of the pharmacologically active (E)-isomer to the (Z)-isomer.[3] This conversion occurs at the double bond of the propenamide side chain.

Hydrolytic Degradation

This compound shows susceptibility to degradation in both acidic and alkaline conditions.

-

Acid Hydrolysis: Under acidic conditions, this compound undergoes degradation, although the specific products are not consistently detailed in all literature.

-

Base Hydrolysis: In alkaline media, this compound degradation is also observed. The greatest degradation has been noted under basic conditions.

Oxidative Degradation

Forced degradation studies using hydrogen peroxide have demonstrated that this compound is susceptible to oxidation.

Quantitative Analysis of this compound Degradation

The extent of degradation of this compound under various stress conditions has been quantified in several studies. The following tables summarize the available quantitative data.

Table 2: Summary of this compound Degradation under Forced Conditions

| Stress Condition | Reagent/Condition | Duration | Temperature | % this compound Degraded | Reference |

| Acid Hydrolysis | 1.0 N HCl | 3 hours | Room Temperature | 5.34% | [4] |

| Base Hydrolysis | 1.0 N NaOH | - | - | 6.64% | [4] |

| Oxidative | 20% H₂O₂ | 30 minutes | 60°C | 7.06% | [4] |

| Photolytic | UV light (254 nm) | - | - | Significant isomerization to (Z)-isomer | [3] |

| Thermal | 105°C | 10 days | 105°C | No appreciable degradation | [1] |

Note: The specific conditions for base hydrolysis were not fully detailed in the cited source. Photodegradation leads to the formation of the (Z)-isomer, but a precise percentage of conversion was not consistently reported across studies.

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline typical experimental protocols for the forced degradation of this compound.

General Experimental Workflow

The general workflow for conducting forced degradation studies on this compound involves sample preparation, exposure to stress conditions, and subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).

Acid Hydrolysis Protocol

-

Sample Preparation: Weigh approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add 20 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) and 2.0 mL of 1.0 N hydrochloric acid solution.[1]

-

Stress Condition: Keep the solution at 60°C for three hours.[1]

-

Neutralization: After the incubation period, neutralize the solution with 2.0 mL of 1.0 N sodium hydroxide solution.[1]

-

Final Preparation: Dilute the solution to 100 mL with the diluent. Further dilute 5 mL of this solution into a 100 mL volumetric flask and make up to volume with the diluent.[1]

-

Analysis: Inject the final solution into the HPLC system for analysis.

Base Hydrolysis Protocol

-

Sample Preparation: Weigh approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add 20 mL of diluent and 2.0 mL of 1.0 N sodium hydroxide solution.[1]

-

Stress Condition: Keep the solution at room temperature for three hours.[1]

-

Neutralization: Neutralize the solution with 2.0 mL of 1.0 N hydrochloric acid solution.[1]

-

Final Preparation: Dilute the solution to 100 mL with the diluent. Further dilute 5 mL of this solution into a 100 mL volumetric flask and make up to volume with the diluent.[1]

-

Analysis: Analyze the sample using HPLC.

Oxidative Degradation Protocol

-

Sample Preparation: Weigh approximately 100 mg of this compound into a 100 mL volumetric flask, add 20 mL of diluent, and then add 2.0 mL of 5% hydrogen peroxide solution.[1]

-

Stress Condition: Keep the solution at 60°C for three hours.[1]

-

Final Preparation: Dilute the solution to 100 mL with the diluent. Further dilute 5 mL of this solution into a 100 mL volumetric flask and make up to volume with the diluent.[1]

-

Analysis: Inject the prepared sample into the HPLC system.

Photodegradation Protocol

-

Sample Preparation: Prepare a methanolic solution of this compound from coated tablets in quartz cells.[3]

-

Stress Condition: Expose the solution to UV light at 254 nm.[3]

-

Analysis: Monitor the degradation process and identify the degradation products using an LC-MS/MS system.[3]

Thermal Degradation Protocol

-

Sample Preparation: Expose the solid this compound drug substance to a temperature of 105°C.[1]

-

Stress Condition: Maintain the temperature for a period of up to 10 days.[1]

-

Analysis: At specified time points, prepare solutions of the heat-exposed sample and analyze by HPLC.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of this compound and its degradation products.

Table 3: Typical HPLC Method Parameters for this compound Degradation Studies

| Parameter | Description | Reference |

| Column | X-terra C18 (250 x 4.6 mm), 5.0 µm | [1] |

| Mobile Phase | Acetonitrile: 0.1% v/v phosphoric acid in Water (35:65, v/v) | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection Wavelength | 210 nm | [1] |

| Column Temperature | 30°C | [1] |

| Injection Volume | 10 µL | [1] |

Conclusion

This technical guide has summarized the current knowledge on the degradation products and pathways of this compound. The primary degradation pathway is photodegradation, leading to the formation of the (Z)-isomer. This compound is also susceptible to degradation under acidic, basic, and oxidative conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in drug development, enabling the implementation of robust stability testing programs and ensuring the quality and safety of this compound-containing products. Further research is warranted to fully characterize all degradation products and their formation kinetics under various stress conditions.

References

In Vitro Characterization of Entacapone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catechols, including the neurotransmitter dopamine and the Parkinson's disease medication levodopa (L-dopa).[1][2][3] Primarily used as an adjunct therapy in the management of Parkinson's disease, this compound enhances the bioavailability and prolongs the therapeutic effect of L-dopa by inhibiting its peripheral degradation.[4][5] This guide provides an in-depth overview of the in vitro methodologies used to characterize the bioactivity of this compound, focusing on its primary mechanism of action, as well as its effects on cell viability and apoptosis.

Mechanism of Action: COMT Inhibition

This compound exerts its therapeutic effect by inhibiting the COMT enzyme, which is responsible for the O-methylation of L-dopa to 3-O-methyldopa (3-OMD), an inactive metabolite. By blocking this metabolic pathway in the periphery, this compound increases the plasma half-life of L-dopa, allowing a greater proportion to cross the blood-brain barrier where it can be converted to dopamine.[3]

Signaling Pathway of Levodopa Metabolism and this compound's Action

The following diagram illustrates the metabolic pathway of levodopa and the site of action for this compound.

Quantitative Data: COMT Inhibition

The inhibitory potency of this compound against COMT has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

| Enzyme Source | Substrate | IC50 (nM) | Reference |

| Rat Liver Soluble COMT | - | 14.3 | [6] |

| Rat Liver Total COMT | - | 20.1 | [6] |

| Rat Liver Membrane-Bound COMT | - | 73.3 | [6] |

| Human Liver COMT | 3,4-dihydroxybenzoic acid | 151 | [7] |

| Human Duodenal Mucosa COMT | 3,4-dihydroxybenzoic acid | - | [7] |

| Human Renal Cortex COMT | 3,4-dihydroxybenzoic acid | - | [7] |

| Not Specified | - | ~32 | [8] |

Note: Specific substrates were not always detailed in the cited literature.

Experimental Protocol: In Vitro COMT Inhibition Assay (Radioenzymatic Method)

This protocol describes a common method for determining the inhibitory activity of compounds against COMT.

1.3.1. Principle

This assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a catechol substrate. The amount of radioactivity incorporated into the methylated product is inversely proportional to the COMT activity.

1.3.2. Materials

-

Rat liver homogenate (as a source of COMT)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

-

This compound (or other test inhibitors)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

0.5 M Hydrochloric acid (HCl)

-

Toluene/isoamyl alcohol mixture (3:2, v/v)

-

Scintillation cocktail

-

Liquid scintillation counter

1.3.3. Procedure

-

Enzyme Preparation: Homogenize fresh rat liver in ice-cold 0.15 M potassium chloride (KCl). Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. The resulting supernatant contains the soluble form of COMT.

-

Reaction Setup: In reaction tubes, combine the phosphate buffer, MgCl₂, the catechol substrate, and varying concentrations of this compound.

-

Initiation: Initiate the reaction by adding the COMT enzyme preparation and [³H]-SAM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Termination: Stop the reaction by adding 0.5 M HCl.

-

Extraction: Add the toluene/isoamyl alcohol mixture, vortex vigorously, and centrifuge to separate the phases. The radiolabeled methylated product will be in the organic phase.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

In Vitro Cytotoxicity and Apoptosis

Beyond its primary function as a COMT inhibitor, this compound has been observed to exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines in vitro.

Quantitative Data: Cytotoxicity

The cytotoxic potential of this compound is typically assessed using cell viability assays, with the IC50 value representing the concentration required to inhibit cell growth by 50%.

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| YM-1 (Esophageal Squamous Carcinoma) | MTT | 48 | 149 | [10] |

| KYSE-30 (Esophageal Squamous Carcinoma) | MTT | 48 | 131.8 | [10] |

Experimental Protocol: MTT Cell Viability Assay

2.2.1. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2.2.2. Materials

-

Cell lines of interest (e.g., YM-1, KYSE-30)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

2.2.3. Procedure

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cell lines. The induction of apoptosis is a key mechanism for its observed cytotoxic effects.

2.3.1. Signaling Pathway of Apoptosis

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway.

2.3.2. Quantitative Data: Apoptosis Induction

The percentage of apoptotic cells can be quantified using flow cytometry after staining with Annexin V and propidium iodide (PI).

| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |

| YM-1 | 140 | 22.65 ± 3.25 | 17.55 ± 0.85 | [10] |

| KYSE-30 | 140 | 50.05 ± 1.55 | 8.05 ± 0.35 | [10] |

Note: The data represents the percentage of cells in early and late apoptosis.

While it is suggested that this compound induces apoptosis via the intrinsic mitochondrial pathway, specific data on the activation of executioner caspases like caspase-3 and the modulation of Bcl-2 family proteins (e.g., Bax and Bcl-2) by this compound are not extensively detailed in the available literature.

Experimental Protocol: Annexin V/PI Apoptosis Assay

2.4.1. Principle

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

2.4.2. Materials

-

Cell lines of interest

-

This compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

2.4.3. Procedure

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

In Vitro Drug-Drug Interaction Potential

Assessing the potential of a drug candidate to interact with drug-metabolizing enzymes is a critical component of preclinical development. The primary enzymes responsible for the metabolism of a vast number of drugs are the cytochrome P450 (CYP) enzymes.

Cytochrome P450 Inhibition and Induction

In vitro assays using human liver microsomes or hepatocytes are employed to determine if a drug inhibits or induces the activity of major CYP isoforms, such as CYP3A4, CYP2D6, and CYP2C9.

-

Inhibition Assays: These assays measure the ability of a drug to inhibit the metabolism of a known CYP substrate. The result is typically expressed as an IC50 value.

-

Induction Assays: These assays, usually conducted in cultured human hepatocytes, measure the increase in CYP enzyme expression (mRNA) or activity after treatment with the drug. The results are often reported as a fold-change relative to a vehicle control.

Specific in vitro data on the inhibitory (IC50 values) or inductive potential of this compound on major CYP450 isoforms are not widely available in the public literature.

Experimental Protocol: In Vitro CYP450 Induction in Human Hepatocytes

3.2.1. Principle

This assay evaluates the potential of a test compound to induce the expression of CYP enzymes in cultured primary human hepatocytes. The induction is typically measured by quantifying the increase in CYP mRNA levels using quantitative real-time PCR (qRT-PCR).

3.2.2. Materials

-

Cryopreserved or fresh primary human hepatocytes

-

Hepatocyte culture medium and supplements

-

This compound

-

Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

-

RNA extraction reagents

-

qRT-PCR reagents (primers, probes, master mix)

-

Real-time PCR instrument

3.2.3. Procedure

-

Hepatocyte Culture: Plate and culture human hepatocytes according to established protocols.

-

Treatment: Treat the hepatocytes with various concentrations of this compound, a vehicle control, and positive controls for 48-72 hours.

-

RNA Extraction: Lyse the cells and extract total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA to cDNA.

-

qRT-PCR: Perform qRT-PCR using primers and probes specific for the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the fold change in mRNA expression for each treatment group relative to the vehicle control.

Conclusion

The in vitro characterization of this compound's bioactivity is multifaceted. Its primary and well-established mechanism of action is the potent and reversible inhibition of the COMT enzyme, which has been quantified through various in vitro assays. Furthermore, studies have revealed that this compound can induce cytotoxicity and apoptosis in cancer cell lines, suggesting a potential for bioactivity beyond its role in Parkinson's disease therapy. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the in vitro evaluation of this compound and similar compounds. Further investigation into the specific molecular mechanisms of this compound-induced apoptosis and its interaction with drug-metabolizing enzymes will provide a more complete understanding of its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of soluble catechol-O-methyltransferase and single-dose pharmacokinetics after oral and intravenous administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound improves the availability of L-dopa in plasma by decreasing its peripheral metabolism independent of L-dopa/carbidopa dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of mRNA expression to detect the induction of drug metabolising enzymes in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by this compound and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. xenotech.com [xenotech.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of this compound, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Entacapone in Preclinical Models: A Technical Guide to Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of entacapone, a catechol-O-methyltransferase (COMT) inhibitor, in key preclinical models. The information presented is intended to support drug development professionals and researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species. The following tables summarize the key quantitative parameters following oral and intravenous administration.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | t½ (h) | Reference(s) |

| Rat | 10 | 1,200 (approx.) | ~1 | - | 20-55 (dose-dependent) | 0.8 | [1] |

| 65 | - | - | - | 20-55 (dose-dependent) | - | [1] | |

| 400 | - | - | - | 20-55 (dose-dependent) | - | [1] | |

| Dog | - | - | ~3 | - | - | 0.5 - 1 | [1] |

| Rabbit | - | - | - | - | - | - | |

| Monkey (Cynomolgus) | 20 | - | - | - | - | - | [2] |

| 40 | - | - | - | - | - | [2] | |

| 80 | - | - | - | - | - | [2] |

Note: Data for rabbits and specific quantitative values for monkeys were not available in the public domain literature reviewed.

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Vd (L/kg) | CL (mL/min/kg) | t½ (h) | Reference(s) |

| Rat | 3 | - | - | 0.8 | [1] |

| Human (for comparison) | 20 mg (total dose) | 0.27 | 11.7 | 0.38 (β-phase), 2.4 (γ-phase) | [3] |

Table 3: In Vitro Protein Binding of this compound

| Species | Protein Binding (%) | Reference(s) |

| Human | 98 | [1] |

| Rabbit | ~98 | [1] |

| Monkey | ~98 | [1] |

| Mouse | 5 | [1] |

| Pig | 5 | [1] |

| Dog | 10 | [1] |

Metabolism

This compound is extensively metabolized, primarily in the liver, before excretion. The main metabolic pathways are consistent across species, including humans, and involve isomerization and subsequent glucuronidation.

The primary metabolic transformation is the isomerization of the (E)-isomer of this compound to its (Z)-isomer. Both the parent drug and its cis-isomer then undergo direct glucuronidation. The resulting glucuronide conjugates are inactive.[4] In rats and dogs, the majority of this compound metabolites are excreted in the feces, with a smaller portion eliminated in the urine.[1]

dot

Experimental Protocols

In Vivo Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study of this compound in a preclinical model.

dot

Detailed Methodologies:

-

Animal Models: Studies have been conducted in various species, including Wistar and Sprague-Dawley rats, and Beagle dogs. Animals are typically housed in controlled environments with regulated light-dark cycles and access to standard chow and water.

-

Dosing: For oral administration, this compound is often formulated as a suspension in a vehicle such as 0.5% methylcellulose.[2] Intravenous doses are typically administered as a solution.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing via appropriate methods for the species (e.g., tail vein in rats, cephalic vein in dogs). Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

In Vitro Metabolism Study: Liver Microsomes

In vitro metabolism studies using liver microsomes are crucial for understanding the metabolic stability and pathways of a drug candidate.

Protocol Outline:

-

Microsome Preparation: Liver microsomes are prepared from the livers of the species of interest (e.g., rat, dog, monkey, human) through differential centrifugation.

-

Incubation:

-

A reaction mixture is prepared containing liver microsomes, a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound (this compound).

-

The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.

-

The mixture is incubated at 37°C.

-

A control incubation without NADPH is also performed to assess non-NADPH dependent metabolism.

-

-

Sample Collection: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution, such as acetonitrile.

-

Analysis: The samples are then analyzed by HPLC or LC-MS/MS to determine the concentration of the parent drug remaining and to identify and quantify any metabolites formed.

dot

Analytical Methods for Quantification of this compound

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is commonly employed.

Example HPLC-UV Method Protocol:

-

Sample Preparation:

-

To a plasma sample, add an internal standard.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of ethyl acetate and n-hexane) or a protein precipitation with a solvent like acetonitrile.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a wavelength of approximately 310 nm.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Example LC-MS/MS Method Protocol:

-

Sample Preparation: Similar to the HPLC-UV method, involving protein precipitation or liquid-liquid extraction.

-

Chromatographic Conditions: Similar to HPLC-UV, but often with faster run times.

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification: Based on the ratio of the peak areas of the analyte and the internal standard against a calibration curve.

Conclusion

The preclinical pharmacokinetic and metabolic profiles of this compound have been reasonably well-characterized in common laboratory animal species. The drug exhibits rapid absorption and is extensively metabolized, primarily through isomerization and glucuronidation. While there are some species-specific differences in parameters like protein binding and bioavailability, the overall metabolic pathways are conserved. This body of preclinical data provides a solid foundation for understanding the disposition of this compound and for designing and interpreting clinical studies. Further investigation into the specific pharmacokinetic parameters in rabbits and monkeys would provide a more complete preclinical picture.

References

Navigating the Blood-Brain Barrier: A Technical Guide on Entacapone Permeability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, serves as an adjunctive therapy to levodopa/carbidopa for managing Parkinson's disease. Its primary mechanism of action is the inhibition of peripheral COMT, which reduces the peripheral metabolism of levodopa, thereby increasing its plasma half-life and the amount of levodopa that can cross the blood-brain barrier (BBB) to exert its therapeutic effects in the central nervous system (CNS).[1][2] this compound itself is considered to be a peripherally acting drug with limited ability to penetrate the BBB.[3][4] This technical guide provides an in-depth overview of the experimental and computational methodologies employed to study the BBB permeability of pharmaceutical compounds, with a specific focus on the characteristics of this compound.

This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which is characterized by both low aqueous solubility and low intestinal permeability.[5] This classification inherently suggests that its ability to permeate biological membranes, including the highly selective BBB, is limited. While specific quantitative data on this compound's BBB permeability from preclinical in vitro and in vivo studies are not extensively reported in publicly available literature, this guide will detail the standard protocols and assays used to generate such critical data for CNS drug development.

Physicochemical Properties of this compound

A drug's ability to cross the BBB is significantly influenced by its physicochemical properties. This compound is described as being poorly lipophilic.[3] In a comparative study, the apparent partition coefficient (logPapp) of tolcapone, another COMT inhibitor known to have better brain penetration, was found to be higher than that of this compound in the pH range of 5.0 to 7.4.[6] While both drugs are potent COMT inhibitors in vitro, their differing lipophilicity is a key factor in their differential BBB penetration.[6]

In Vitro Methodologies for BBB Permeability Assessment

In vitro models are essential high-throughput screening tools in early drug discovery to predict the BBB permeability of compounds. These models aim to replicate the endothelial barrier of the brain capillaries.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane. It is a rapid and cost-effective method to estimate the passive transcellular permeability of a drug.

Experimental Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane that mimics the lipid composition of the BBB.

-

Donor and Acceptor Compartments: The wells of the filter plate serve as the donor compartment, which is filled with a solution of the test compound (e.g., this compound) in a physiologically relevant buffer (e.g., phosphate-buffered saline at pH 7.4). This plate is then placed in a second plate containing the buffer solution without the compound, which acts as the acceptor compartment.

-

Incubation: The setup is incubated for a defined period (typically 2-18 hours) at room temperature.

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor compartments is determined using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

Where:

-

V_D is the volume of the donor well.

-

V_A is the volume of the acceptor well.

-

A is the area of the membrane.

-

t is the incubation time.

-

C_A(t) is the concentration of the compound in the acceptor well at time t.

-

C_D(0) is the initial concentration of the compound in the donor well.

-

Below is a Graphviz diagram illustrating the workflow of a PAMPA experiment.

Cell-Based Assays: Caco-2 and MDCK Models

Cell-based assays utilize monolayers of immortalized cell lines, such as human colon adenocarcinoma (Caco-2) or Madin-Darby canine kidney (MDCK) cells, to model the BBB. These models have the advantage of expressing tight junctions and efflux transporters, providing a more comprehensive assessment of both passive and active transport mechanisms.

Experimental Protocol:

-

Cell Culture: Caco-2 or MDCK cells are seeded on permeable filter inserts and cultured for an extended period (e.g., 21 days for Caco-2) to allow them to differentiate and form a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol).

-

Bidirectional Permeability Assay:

-

Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This represents absorption into the brain.

-

Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This indicates efflux out of the brain.

-

-

Quantification: Samples are collected from both chambers at various time points, and the concentration of the compound is determined by LC-MS/MS.

-

Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the formula:

Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound in the donor chamber.

-

-

Efflux Ratio (ER) Calculation: The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

An efflux ratio significantly greater than 2 suggests that the compound is actively transported out of the cells.

The following diagram illustrates the process of a cell-based permeability assay.

In Vivo Methodologies for BBB Permeability Assessment

In vivo studies in animal models provide the most physiologically relevant data on BBB permeability, accounting for factors such as plasma protein binding, metabolism, and cerebral blood flow.

Brain-to-Plasma Concentration Ratio (Kp)

This method involves administering the compound to an animal and measuring its concentration in both the brain and plasma at a specific time point.

Experimental Protocol:

-

Compound Administration: The test compound is administered to rodents (e.g., rats or mice) via an appropriate route (e.g., intravenous or oral).

-

Sample Collection: At a predetermined time point, a blood sample is collected, and the animal is euthanized. The brain is then harvested.

-

Sample Processing: Plasma is separated from the blood. The brain is homogenized.

-

Quantification: The concentration of the compound in the plasma and brain homogenate is measured using LC-MS/MS.

-

Kp and logBB Calculation: The brain-to-plasma concentration ratio (Kp) is calculated as:

The logarithmic form, logBB, is often used:

In Situ Brain Perfusion

This technique allows for the precise control of the composition of the fluid perfusing the brain, eliminating the influence of peripheral metabolism and plasma protein binding.

Experimental Protocol:

-

Surgical Preparation: An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.

-

Perfusion: A perfusion fluid containing the test compound at a known concentration is infused through the carotid artery, replacing the blood supply to one hemisphere of the brain.

-

Perfusion Duration: The perfusion is carried out for a short duration (e.g., 30-60 seconds).

-

Brain Uptake Measurement: The animal is decapitated, and the perfused brain hemisphere is removed and analyzed for the amount of compound that has entered the brain tissue.

-

Permeability-Surface Area (PS) Product Calculation: The brain uptake clearance (K_in) and the permeability-surface area (PS) product are calculated.

In Silico Prediction of BBB Permeability

Computational models are valuable tools for predicting the BBB permeability of compounds based on their molecular structure and physicochemical properties. These models are often used in the early stages of drug discovery to prioritize candidates for experimental testing.

Commonly used in silico models include:

-

Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate molecular descriptors (e.g., logP, polar surface area, molecular weight, number of hydrogen bond donors/acceptors) with experimentally determined BBB permeability data (e.g., logBB).

-

Physiologically-Based Pharmacokinetic (PBPK) models: These more complex models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, including its transport across the BBB.

The diagram below illustrates the general logic of in silico BBB permeability prediction.

The Role of Efflux Transporters at the BBB

The BBB is equipped with a variety of active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which act as "gatekeepers" by actively pumping a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream. This is a critical mechanism that limits the brain penetration of many drugs. While there is a suggestion that this compound's bioavailability may be influenced by P-gp, specific studies confirming it as a substrate at the BBB are lacking.[5]

The following diagram illustrates the different transport mechanisms across the BBB, highlighting the role of efflux transporters.

Summary of Quantitative Data

| Parameter | Assay | Expected Value for this compound | Rationale |

| Papp (A-B) | Caco-2 / MDCK | Low | BCS Class IV drug with low permeability.[5] |

| Efflux Ratio | Caco-2 / MDCK | >2 (Possible) | Some literature suggests potential interaction with P-gp.[5] |

| logBB | In vivo (rodent) | < 0 | Consistent reports of peripheral action and poor CNS penetration.[3][4][7] |

Conclusion

This compound's clinical utility in Parkinson's disease is well-established and is attributed to its peripheral COMT inhibition. Its physicochemical properties and BCS Class IV classification are consistent with the widely held view that it has poor blood-brain barrier permeability. While specific preclinical data quantifying this are scarce in the public domain, the methodologies outlined in this guide represent the gold standard for assessing the BBB permeability of any new chemical entity. For compounds intended for CNS targets, a thorough evaluation using a combination of in silico, in vitro, and in vivo models is crucial for successful drug development. For peripherally acting drugs like this compound, these studies would serve to confirm the desired limited brain penetration, thereby minimizing the potential for off-target CNS effects.

References

- 1. This compound: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Catechol O-Methyltransferase Inhibitor this compound in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of physicochemical properties of this compound and tolcapone on their efficacy during local intrastriatal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Molecular Blueprint: A Technical Guide to the Entacapone-COMT Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of catecholamines, including the neurotransmitter dopamine.[1][2] In the treatment of Parkinson's disease, this compound is co-administered with levodopa to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain.[2][3] This guide provides an in-depth technical overview of the molecular modeling of the interaction between this compound and COMT, offering insights for researchers and professionals in drug development.

Molecular Interaction at the Core

The binding of this compound to the active site of COMT is a multifaceted interaction involving a coordinated effort of hydrogen bonds, hydrophobic contacts, and the crucial role of a magnesium ion (Mg²⁺).[4] This intricate network of interactions is responsible for the potent and selective inhibition of the enzyme.

Key Interacting Residues

Molecular docking and X-ray crystallography studies have identified several key amino acid residues within the COMT active site that are fundamental to the binding of this compound. These interactions can be broadly categorized into two types:

-

Hydrogen Bonding: The catechol moiety of this compound forms critical hydrogen bonds with the side chains of Lys144 , Asn170 , and Glu199 . These bonds are essential for the proper orientation and anchoring of the inhibitor within the active site.[4]

-

Hydrophobic Contacts: The aromatic and aliphatic portions of this compound engage in hydrophobic interactions with several residues, contributing to the overall stability of the complex. These include Trp38 , Pro174 , and Leu198 .[4] Furthermore, the diethylamino tail of this compound can form additional hydrophobic contacts with Val173 , Leu198 , Met201 , and Val203 , which is thought to be favorable for its inhibitory activity.[4]

The Role of the Magnesium Ion (Mg²⁺)

A centrally located Mg²⁺ ion is a critical component of the COMT active site and plays a direct role in the binding of this compound. The catechol oxygens of this compound chelate the Mg²⁺ ion, an interaction that is vital for the high-affinity binding of the inhibitor.[4]

Quantitative Analysis of the Interaction

The strength of the this compound-COMT interaction has been quantified through various experimental and computational methods. The half-maximal inhibitory concentration (IC₅₀) and the binding affinity are key parameters used to evaluate the potency of this compound.

| Parameter | Value | Method | Source |

| Binding Affinity (kcal/mol) | -6.34 | Molecular Docking (AutoDock) | [2] |

| IC₅₀ (nM) | 14.3 | In vitro COMT Inhibition Assay (Rat Liver Soluble COMT) | [5][6] |

| IC₅₀ (nM) | 73.3 | In vitro COMT Inhibition Assay (Rat Liver Membrane-Bound COMT) | [5][6] |

| IC₅₀ (nM) | 20.1 | In vitro COMT Inhibition Assay (Rat Liver Total COMT) | [5][6] |

| IC₅₀ (nM) | 151 | In vitro COMT Inhibition Assay (Human Liver) | [7] |

| Kᵢ (nM) | 10.7 | In vitro COMT Inhibition Assay (Rat Liver Total COMT) | [6] |

Experimental and Computational Protocols

A comprehensive understanding of the this compound-COMT interaction relies on a combination of experimental and computational methodologies.

In Vitro COMT Inhibition Assay (Radioenzymatic Method)

This protocol outlines a standard method for determining the in vitro inhibitory activity of this compound against COMT.[1]

-

Enzyme Preparation:

-

Homogenize tissue (e.g., rat liver) in a suitable buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Use the resulting supernatant, containing the soluble form of COMT, for the assay.[1]

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the COMT enzyme preparation, a methyl donor (S-adenosyl-L-methionine), and MgCl₂.

-

-

Incubation:

-

Reaction Termination and Product Extraction:

-

Quantification:

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein.

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of COMT from the Protein Data Bank (PDB).

-